molecular formula C6H4IN3S B13674356 6-Iodoisothiazolo[4,3-b]pyridin-3-amine

6-Iodoisothiazolo[4,3-b]pyridin-3-amine

Cat. No.: B13674356
M. Wt: 277.09 g/mol
InChI Key: QUXNZAJOWQVICM-UHFFFAOYSA-N
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Description

6-Iodoisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features an isothiazole ring fused to a pyridine ring, with an iodine atom at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine typically involves the formation of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and iodine can lead to the formation of the desired isothiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Iodoisothiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can lead to the formation of azido, cyano, or other substituted derivatives.

Scientific Research Applications

6-Iodoisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of isothiazole derivatives and their interactions with biomolecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Iodoisothiazolo[4,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other critical proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the heteroatoms present.

    Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an isothiazole ring.

Uniqueness

6-Iodoisothiazolo[4,3-b]pyridin-3-amine is unique due to the presence of the iodine atom and the specific arrangement of the isothiazole and pyridine rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

6-iodo-[1,2]thiazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2

InChI Key

QUXNZAJOWQVICM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(SN=C21)N)I

Origin of Product

United States

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